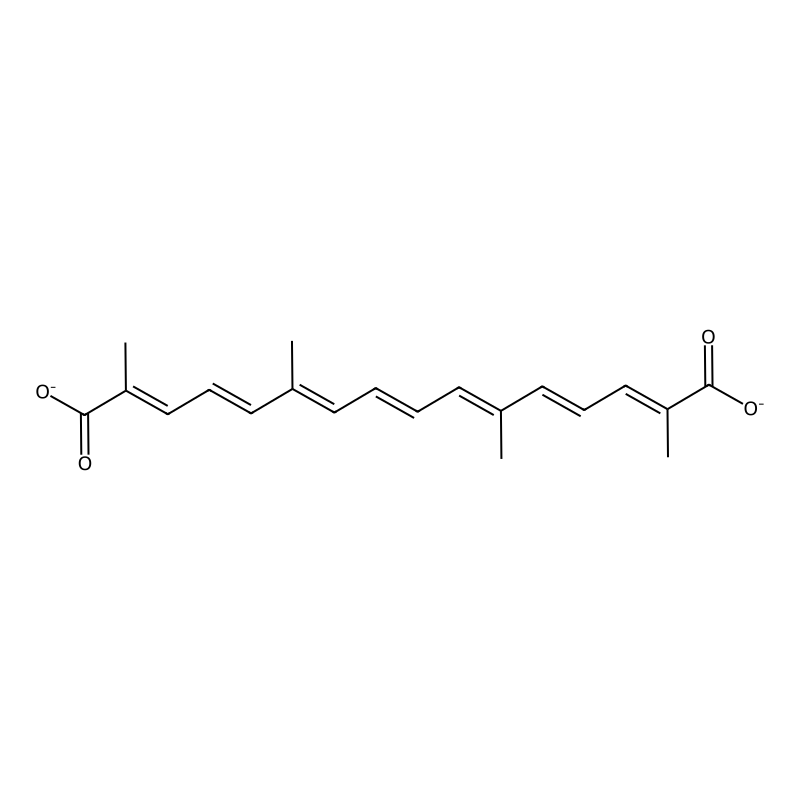Crocetin(2-)

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Isomeric SMILES
Description
Crocetin is a natural apocarotenoid dicarboxylic acid, chemically classified as a conjugate acid of crocetin(2-), with the molecular formula and a molecular weight of approximately 328.4 g/mol. It is primarily found in saffron (Crocus sativus) and gardenia fruits (Gardenia jasminoides). Crocetin is notable for its vibrant brick-red crystalline appearance and a melting point of 285 °C. The compound plays a crucial role in the color and flavor of saffron, being the aglycone form of crocin, which is responsible for saffron's bioactive properties .
Crocetin exhibits a polyunsaturated conjugated structure characterized by seven conjugated double bonds, contributing to its reactivity and stability under various conditions. It is sensitive to heat, light, and pH changes, leading to potential oxidation and isomerization. The compound can be stabilized through esterification with sugars such as gentiobiose or glucose .
- Esterification: Crocetin can react with sugars to form esters, enhancing its solubility and stability.
- Oxidation: Exposure to light and heat can lead to oxidative degradation.
- Isomerization: Crocetin can exist in both cis and trans forms, with the trans form being more stable under standard conditions .
Additionally, crocetin can be synthesized into various derivatives:
- Crocetin Dimethyl Ester: Synthesized via the reaction of gardenia yellow pigment with methanol.
- Crocetin Amide Derivatives: Formed by reacting crocetin with oxalyl chloride and amines .
Crocetin exhibits significant biological activities, including:
- Neuroprotective Effects: Studies indicate that crocetin can reduce neurotoxic molecule production and may improve sleep quality in healthy adults .
- Antioxidant Properties: It demonstrates strong antioxidant capabilities, protecting cells from oxidative stress .
- Anti-inflammatory Effects: Crocetin has been shown to mitigate inflammation in various biological contexts .
- Potential in Cancer Treatment: Research suggests crocetin may inhibit the aggregation of β-amyloid and α-synuclein proteins, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Crocetin can be synthesized through several methods:
- Extraction from Natural Sources: Primarily obtained from saffron or gardenia fruit.
- Chemical Synthesis:
- Horner-Wadsworth-Emmons Reaction: Used to produce crocetin dialdehyde from specific precursors .
- Wittig Reaction: Employed for synthesizing crocetin dimethyl ester with high yields .
- Amide Formation: Involves reacting crocetin with oxalyl chloride and amines to create derivatives with enhanced solubility .
Crocetin has numerous applications across various fields:
- Pharmaceuticals: Investigated for its potential benefits in treating conditions related to hypoxia, ischemia, and neurodegenerative diseases.
- Nutraceuticals: Used as a dietary supplement due to its antioxidant properties.
- Food Industry: Employed as a natural colorant due to its vibrant hue derived from saffron.
Research on crocetin's interactions reveals its potential therapeutic benefits:
- Oxygen Diffusion Enhancer: Transcrocetinate sodium, a derivative of crocetin, has been shown to enhance oxygen delivery in hypoxic tissues .
- Neuroprotective Mechanisms: Studies indicate that crocetin may modulate NMDA receptors, contributing to its neuroprotective effects .
Several compounds share structural or functional similarities with crocetin. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Crocin | Glycosylated form | Water-soluble; responsible for saffron's color |
| Trans-crocetinate sodium | Sodium salt derivative | Enhances oxygen diffusion; potential therapeutic applications |
| Norbixin | Carotenoid derivative | Found in annatto; used as a food colorant |
| β-Carotene | Carotenoid | Precursor of Vitamin A; widely studied for health benefits |
Crocetin stands out due to its unique dicarboxylic acid structure and its specific biological activities related to neuroprotection and antioxidant properties. Unlike norbixin or β-carotene, which are primarily used for coloring or vitamin A synthesis, crocetin's therapeutic potential in neurodegenerative diseases highlights its unique application profile.








